molecular formula C9H13Cl2N3 B7829917 5,6-dimethyl-1H-benzimidazol-7-amine dihydrochloride

5,6-dimethyl-1H-benzimidazol-7-amine dihydrochloride

Cat. No.: B7829917
M. Wt: 234.12 g/mol
InChI Key: LLKSFHQUWJRKHL-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzimidazol-4-amine;dihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring and an amine group at the 4 position, with the dihydrochloride salt form enhancing its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1H-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine derivatives with suitable aldehydes or ketones. One common method includes the reaction of 4,5-dimethyl-o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole core . The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-benzimidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6-Dimethyl-1H-benzimidazol-4-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1H-benzimidazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1H-benzimidazol-4-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 4 position and the methyl groups at the 5 and 6 positions contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5,6-dimethyl-1H-benzimidazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-5-3-7-9(12-4-11-7)8(10)6(5)2;;/h3-4H,10H2,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSFHQUWJRKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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